molecular formula C14H19N3 B1492970 (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1506103-51-0

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1492970
CAS No.: 1506103-51-0
M. Wt: 229.32 g/mol
InChI Key: RLWSSFFFOZRAQD-UHFFFAOYSA-N
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Description

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features a phenyl group and two ethyl groups attached to the pyrazole ring, with an amine group attached to the fourth carbon atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-phenyl-3,5-pyrazolidinedione phenylhydrazine ) and diethyl malonate .

  • Reaction Steps: The reaction involves the condensation of phenylhydrazine with diethyl malonate under acidic conditions to form the pyrazole ring. The resulting product is then subjected to further reactions to introduce the amine group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the process.

Chemical Reactions Analysis

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

  • Common Reagents and Conditions: Reagents such as sodium nitrite and hydrochloric acid for oxidation, and iron powder and hydrochloric acid for reduction are commonly used. Substitution reactions may involve halogenating agents like phosphorus tribromide .

  • Major Products Formed: Oxidation typically yields nitro derivatives, while reduction results in amine derivatives. Substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound may be investigated for its potential therapeutic effects.

  • Industry: It can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

(3,5-Diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: is compared with other similar pyrazole derivatives:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but with methyl groups instead of ethyl groups.

  • 1-Phenyl-3,5-pyrazolidinedione: A related compound without the amine group.

  • 3,5-Diethyl-1H-pyrazol-4-yl)methanamine: Similar structure but without the phenyl group.

This compound .

Properties

IUPAC Name

(3,5-diethyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-3-13-12(10-15)14(4-2)17(16-13)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSSFFFOZRAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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